Toremifene

Catalog No.
S545601
CAS No.
89778-26-7
M.F
C26H28ClNO
M. Wt
406.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toremifene

CAS Number

89778-26-7

Product Name

Toremifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

4.09e-04 g/L

Synonyms

Citrate, Toremifene, Fareston, FC 1157a, FC-1157a, FC1157a, Toremifene, Toremifene Citrate, Toremifene Citrate (1:1), Toremifene, (E)-Isomer

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3

Description

The exact mass of the compound Toremifene is 405.1859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Tamoxifen. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Endocrine therapy -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action in Breast Cancer

Toremifene acts as a Selective Estrogen Receptor Modulator (SERM) [National Cancer Institute (.gov)]. This means it can bind to estrogen receptors in breast tissue and exert either agonist (promoting) or antagonist (blocking) effects depending on the tissue type. In breast cancer cells, Toremifene acts as an antagonist, inhibiting the growth-promoting effects of estrogen [National Cancer Institute (.gov)]. Research is ongoing to understand the precise molecular mechanisms by which Toremifene exerts its anti-cancer effects, including its interactions with other signaling pathways and its influence on gene expression [].

Toremifene for Breast Cancer Prevention

Beyond its established role in treating existing breast cancer, Toremifene is also being investigated for its potential to prevent breast cancer in high-risk individuals. The National Cancer Institute (NCI) sponsored the National Surgical Adjuvant Breast and Bowel Project (NSABP) trials, which demonstrated that Toremifene could significantly reduce the risk of developing invasive breast cancer in women at high risk []. Further research is ongoing to identify optimal patient selection criteria and treatment regimens for this preventive application.

Toremifene and Bone Health

While Toremifene acts as an anti-estrogen in breast tissue, it can have estrogen-agonist effects on bone tissue. This property makes it a potential therapeutic option for preventing and treating osteoporosis, a condition characterized by bone loss, in postmenopausal women []. Research is exploring the effectiveness of Toremifene in improving bone mineral density and reducing fracture risk in this population.

Toremifene in Other Cancers

The anti-estrogen properties of Toremifene have also led to research investigating its potential efficacy in other estrogen-sensitive cancers. Studies are ongoing to explore its use in endometrial cancer, ovarian cancer, and some types of prostate cancer [, , ]. However, further investigation is needed to determine its definitive role in these specific cancers.

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone-receptor-positive metastatic breast cancer in postmenopausal women. It acts by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the target tissue and the duration of treatment. Toremifene is a triphenylethylene derivative, structurally related to tamoxifen, and works by blocking estrogen's stimulating effects on tumor growth, particularly in breast tissue .

Toremifene acts as a SERM, meaning it has mixed agonist and antagonist effects on estrogen receptors []. In breast tissue, it acts as an antagonist, blocking the binding of estrogen and hindering the growth of estrogen-receptor positive cancer cells []. However, in other tissues like bone and the cardiovascular system, it acts as an agonist, mimicking some beneficial effects of estrogen, such as maintaining bone density and improving cholesterol levels [, ].

. Initially, 4-hydroxybenzophenone undergoes O-alkylation with 2-chloroethyl dimethylamine to produce an intermediate compound. This intermediate is then condensed with cinnamaldehyde in the presence of lithium aluminium hydride, leading to another intermediate. The final transformation involves treating this compound with thionyl chloride to yield the base form of toremifene, which is subsequently converted to toremifene citrate by reacting it with citric acid in a water-ethanol solvent system .

Toremifene exhibits significant biological activity as an estrogen receptor modulator. It has been shown to have antiestrogenic effects in breast tissue, inhibiting tumor growth by competing with estrogen for binding sites. Additionally, it may induce apoptosis and regulate oncogene expression, contributing to its antitumor effects. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites including N-desmethyltoremifene and 4-hydroxytoremifene, which also possess antiestrogenic properties .

The synthesis of toremifene can be outlined in four main phases:

  • O-Alkylation: 4-Hydroxybenzophenone is reacted with 2-chloroethyl dimethylamine.
  • Condensation: The resulting intermediate is condensed with cinnamaldehyde using lithium aluminium hydride.
  • Formation of Base: The next step involves treating the intermediate with thionyl chloride.
  • Conversion to Citrate: Finally, the base form is converted into toremifene citrate through reaction with citric acid in a water-ethanol mixture .

Toremifene is primarily used for:

  • Treatment of Metastatic Breast Cancer: Specifically for hormone-receptor-positive cases in postmenopausal women.
  • Potential Use in Other Cancers: Research is ongoing into its efficacy against other types of cancer due to its modulatory effects on estrogen receptors .

Toremifene has been studied for its interactions with various drugs and substances:

  • Drug Interactions: It may interact with anticoagulants like warfarin and other medications that affect heart rhythm (e.g., amiodarone). Certain drugs can alter the metabolism of toremifene, impacting its efficacy and safety profile .
  • Metabolic Pathways: The primary metabolic pathway involves CYP3A4; thus, inhibitors or inducers of this enzyme can significantly affect toremifene levels and actions within the body .

Several compounds share structural or functional similarities with toremifene. Here are some notable examples:

Compound NameTypeKey Characteristics
TamoxifenSelective Estrogen Receptor ModulatorSimilar mechanism; used for breast cancer treatment; different side effect profile.
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; less effective against breast cancer compared to tamoxifen and toremifene.
OspemifeneSelective Estrogen Receptor ModulatorA metabolite of toremifene; used for treating vaginal atrophy; similar action but different application context.
ClomipheneSelective Estrogen Receptor ModulatorUsed primarily for ovulation induction; structurally related but serves a different purpose in reproductive health.

Uniqueness of Toremifene: Toremifene's unique profile lies in its specific application for metastatic breast cancer in postmenopausal women and its distinct metabolic pathway, which results in active metabolites that also exhibit therapeutic effects against estrogen-dependent tumors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

405.1859422 g/mol

Monoisotopic Mass

405.1859422 g/mol

Heavy Atom Count

29

LogP

6.8
6.8

Appearance

Solid powder

Melting Point

108-110 °C
108 - 110 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7NFE54O27T

Related CAS

89778-27-8 (citrate (1:1))

Drug Indication

For the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or receptor-unknown tumors. Toremifene is currently under investigation as a preventative agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia and no evidence of prostate cancer.
First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

Livertox Summary

Toremifene is a nonsteroidal antiestrogen that is used in the treatment of estrogen receptor positive breast cancer. Long term toremifene therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Toremifene
US Brand Name(s): Fareston
FDA Approval: Yes
Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene is an antineoplastic hormonal agent primarily used in the treatment of advanced breast cancer. Toremifene is a nonsteroidal agent that has demonstrated potent antiestrogenic properties in animal test systems. The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast. Toremifene inhibits the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. In this rat model, Toremifene appears to exert its antitumor effects by binding the estrogen receptors. In cytosols derived from human breast adenocarcinomas, Toremifene competes with estradiol for estrogen receptor protein.
Toremifene is a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which are manifested according to tissue type or species. (NCI04)

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

L02BA02
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BA - Anti-estrogens
L02BA02 - Toremifene

Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
INSR family
IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

89778-26-7

Absorption Distribution and Excretion

Well absorbed
Toremifene is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency.
580 L
5 L/h

Metabolism Metabolites

Hepatic. Mainly by CYP3A4 to N-demethyltoremifene, which exhibits antiestrogenic effects but has weak antitumor potency in vivo.
Toremifene has known human metabolites that include N-desmethyltoremifene.

Wikipedia

Toremifene
Mianserin

Biological Half Life

5 days

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Vogel CL, Johnston MA, Capers C, Braccia D. Toremifene for breast cancer: a review of 20 years of data. Clin Breast Cancer. 2014 Feb;14(1):1-9. doi: 10.1016/j.clbc.2013.10.014. Epub 2013 Oct 31. Review. PubMed PMID: 24439786.
2: Hariri W, Sudha T, Bharali DJ, Cui H, Mousa SA. Nano-Targeted Delivery of Toremifene, an Estrogen Receptor-α Blocker in Prostate Cancer. Pharm Res. 2015 Aug;32(8):2764-74. doi: 10.1007/s11095-015-1662-x. Epub 2015 Mar 12. PubMed PMID: 25762087.
3: Fiore M, Colombo C, Radaelli S, Callegaro D, Palassini E, Barisella M, Morosi C, Baldi GG, Stacchiotti S, Casali PG, Gronchi A. Hormonal manipulation with toremifene in sporadic desmoid-type fibromatosis. Eur J Cancer. 2015 Dec;51(18):2800-7. doi: 10.1016/j.ejca.2015.08.026. Epub 2015 Nov 18. PubMed PMID: 26602014.
4: Kimura M, Tominaga T, Kimijima I, Takatsuka Y, Takashima S, Nomura Y, Kasumi F, Yamaguchi A, Masuda N, Noguchi S, Eshima N. Phase III randomized trial of toremifene versus tamoxifen for Japanese postmenopausal patients with early breast cancer. Breast Cancer. 2014 May;21(3):275-83. doi: 10.1007/s12282-012-0394-6. Epub 2012 Sep 12. PubMed PMID: 22968626.
5: Smith MR, Morton RA, Barnette KG, Sieber PR, Malkowicz SB, Rodriguez D, Hancock ML, Steiner MS. Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer. J Urol. 2013 Jan;189(1 Suppl):S45-50. doi: 10.1016/j.juro.2012.11.016. PubMed PMID: 23234631.
6: Fujimura T, Takahashi S, Kume H, Urano T, Takayama K, Yamada Y, Suzuki M, Fukuhara H, Nakagawa T, Inoue S, Homma Y. Toremifene, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial. BMC Cancer. 2015 Nov 2;15:836. doi: 10.1186/s12885-015-1871-z. PubMed PMID: 26526623; PubMed Central PMCID: PMC4630884.
7: Chi F, Wu R, Zeng Y, Xing R, Liu Y, Xu Z. Effects of toremifene versus tamoxifen on breast cancer patients: a meta-analysis. Breast Cancer. 2013 Apr;20(2):111-22. doi: 10.1007/s12282-012-0430-6. Epub 2012 Dec 25. PubMed PMID: 23266963.
8: Mazzarino M, de la Torre X, Fiacco I, Palermo A, Botrè F. Drug-drug interaction and doping, part 1: an in vitro study on the effect of non-prohibited drugs on the phase I metabolic profile of toremifene. Drug Test Anal. 2014 May;6(5):482-91. doi: 10.1002/dta.1592. Epub 2014 Jan 15. PubMed PMID: 24431005.
9: Ye QL, Zhai ZM. Toremifene and tamoxifen have similar efficacy in the treatment of patients with breast cancer: a meta-analysis of randomized trials. Mol Biol Rep. 2014 Feb;41(2):751-6. doi: 10.1007/s11033-013-2914-7. Epub 2014 Jan 4. PubMed PMID: 24390230.
10: Ishizuna K, Ninomiya J, Ogawa T, Tsuji E, Kojima M, Kawashima M, Nozaki M, Yamagishi H, Ueda Y, Oya M. Efficacy of high-dose toremifene therapy in postmenopausal patients with metastatic breast cancer resistant to aromatase inhibitors:a retrospective, single-institution study. Gan To Kagaku Ryoho. 2014 Aug;41(8):965-70. PubMed PMID: 25132027.
11: De Cremer K, Delattin N, De Brucker K, Peeters A, Kucharíková S, Gerits E, Verstraeten N, Michiels J, Van Dijck P, Cammue BP, Thevissen K. Oral administration of the broad-spectrum antibiofilm compound toremifene inhibits Candida albicans and Staphylococcus aureus biofilm formation in vivo. Antimicrob Agents Chemother. 2014 Dec;58(12):7606-10. doi: 10.1128/AAC.03869-14. Epub 2014 Oct 6. PubMed PMID: 25288093; PubMed Central PMCID: PMC4249581.
12: Watanabe M, Watanabe N, Maruyama S, Kawashiro T. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug Metab Pharmacokinet. 2015 Oct;30(5):325-33. doi: 10.1016/j.dmpk.2015.05.004. Epub 2015 May 29. PubMed PMID: 26423799.
13: Zhao Y, Ren J, Harlos K, Jones DM, Zeltina A, Bowden TA, Padilla-Parra S, Fry EE, Stuart DI. Toremifene interacts with and destabilizes the Ebola virus glycoprotein. Nature. 2016 Jul 7;535(7610):169-172. doi: 10.1038/nature18615. Epub 2016 Jun 29. PubMed PMID: 27362232; PubMed Central PMCID: PMC4947387.
14: Gennari L, Merlotti D, Stolakis K, Nuti R. Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis. Expert Opin Drug Metab Toxicol. 2012 Apr;8(4):505-13. doi: 10.1517/17425255.2012.665873. Epub 2012 Feb 23. Review. PubMed PMID: 22356442.
15: Mazzarino M, Biava M, de la Torre X, Fiacco I, Botrè F. Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. Anal Bioanal Chem. 2013 Jun;405(16):5467-87. doi: 10.1007/s00216-013-6961-7. Epub 2013 Apr 23. PubMed PMID: 23604525.
16: Koike K, Edo M, Higaki M, Kitahara K, Satou S, Noshiro H. The clinical benefit of high-dose toremifene for metastatic breast cancer. Gan To Kagaku Ryoho. 2013 Jul;40(7):877-80. PubMed PMID: 23863727.
17: Ogata H, Okamoto Y, Arima Y, Fukushima H, Takeyama H, Yamashita A, Kinoshita M, Suzuki N, Sawada T, Koshida Y, Matsui A, Tachibana A, Nakayama H, Oishi Y, Nogi H, Uchida K. Phase II clinical trial of high-dose toremifene as primary hormone therapy in aromatase inhibitor-resistant breast cancer. Gan To Kagaku Ryoho. 2013 Jun;40(6):749-53. PubMed PMID: 23863651.
18: Kim J, Peraire C, Solà J, Johanning KM, Dalton JT, Veverka KA. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica. 2011 Oct;41(10):851-62. doi: 10.3109/00498254.2011.590546. Epub 2011 Jul 5. PubMed PMID: 21726172.
19: Sakurai K, Fujisaki S, Nagashima S, Maeda T, Tomita R, Suzuki S, Hara Y, Hirano T, Enomoto K, Amano S. [Indoleamine 2,3-dioxygenase activity during toremifene therapy for aromatase inhibitor-resistant metastatic breast cancer]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1286-8. Japanese. PubMed PMID: 25335719.
20: Mao C, Yang ZY, He BF, Liu S, Zhou JH, Luo RC, Chen Q, Tang JL. Toremifene versus tamoxifen for advanced breast cancer. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD008926. doi: 10.1002/14651858.CD008926.pub2. Review. PubMed PMID: 22786516.

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